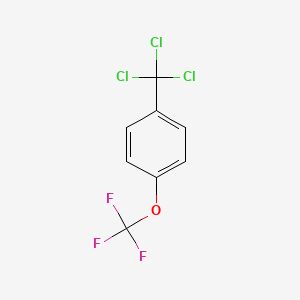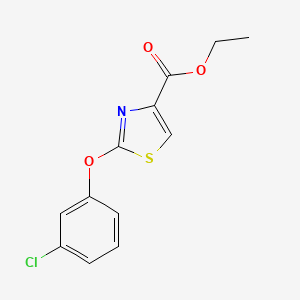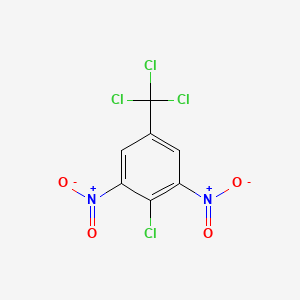
4-(Trichloromethyl)-trifluoromethoxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-trifluoromethoxy-benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-trifluoromethoxy-benzene typically involves the introduction of trichloromethyl and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with trichloromethyl and trifluoromethoxy reagents under controlled conditions. For example, the reaction of 4-hydroxybenzotrifluoride with trichloromethyl chloroformate in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichloromethyl)-trifluoromethoxy-benzene can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the trichloromethyl group can yield corresponding hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrocarbons or alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trichloromethyl)-trifluoromethoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trichloromethyl)-trifluoromethoxy-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichloromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trichloromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a trifluoromethoxy group.
4-(Trichloromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group.
4-(Trichloromethyl)benzaldehyde: Features an aldehyde group in place of the trifluoromethoxy group.
Uniqueness
4-(Trichloromethyl)-trifluoromethoxy-benzene is unique due to the presence of both trichloromethyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity
Propiedades
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)



